N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide

Description

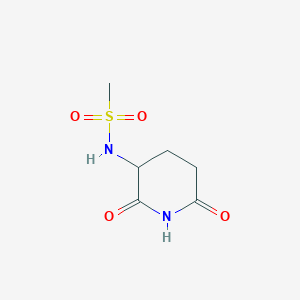

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is a sulfonamide derivative featuring a 2,6-dioxopiperidin-3-yl scaffold, a structural motif commonly associated with bioactive molecules. This compound combines a methanesulfonamide group with a cyclic diketone (piperidin-2,6-dione), which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula |

C6H10N2O4S |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)methanesulfonamide |

InChI |

InChI=1S/C6H10N2O4S/c1-13(11,12)8-4-2-3-5(9)7-6(4)10/h4,8H,2-3H2,1H3,(H,7,9,10) |

InChI Key |

YRXOTFKIKQCPKD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1CCC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide typically involves several steps, including substitution, click reaction, and addition reaction. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions often require specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Click Reactions: These are high-yield reactions that are often used in the synthesis of complex molecules.

Addition Reactions: These reactions involve the addition of atoms or groups to a molecule without the loss of any atom.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts that facilitate the reaction process. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution reaction might yield various substituted derivatives of the original compound, while click reactions can produce complex, multi-functional molecules.

Scientific Research Applications

Pharmaceutical Applications

Anti-Cancer Properties

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide derivatives have shown promise as modulators of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation and cancer progression. Research indicates that these compounds can potentially reduce TNFα levels, which may aid in the treatment of various cancers, including solid tumors and hematological malignancies .

Mechanism of Action

The mechanism by which these compounds exert their effects involves the modulation of cereblon protein activity. Cereblon is a critical component of the ubiquitin ligase complex that regulates protein degradation pathways, which are often dysregulated in cancer cells. By influencing cereblon activity, this compound can induce apoptosis in cancer cells .

Formulation Development

Recent patents have focused on the formulation of solid forms comprising this compound and its derivatives. These formulations aim to enhance bioavailability and stability, making them suitable for clinical use. The development of salts and solid forms is crucial for optimizing the pharmacokinetic properties of these compounds .

Inflammatory Disease Treatment

The compound's ability to modulate inflammatory responses positions it as a candidate for treating autoimmune diseases and inflammatory conditions. Its role in inhibiting TNFα suggests potential applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several case studies have documented the efficacy of this compound derivatives in clinical settings:

-

Case Study 1: Multiple Myeloma Treatment

A clinical trial involving a derivative of this compound demonstrated significant reductions in tumor burden among patients with multiple myeloma. The study highlighted its effectiveness when used in combination with existing therapies like lenalidomide . -

Case Study 2: Autoimmune Disease Management

Another study explored the use of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers and improved patient-reported outcomes when treated with a formulation containing this compound .

Research Findings

Recent research has focused on synthesizing novel analogs of this compound to enhance its therapeutic profile. Studies have shown that modifications to the piperidine ring can significantly impact the compound's biological activity and selectivity towards target proteins .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anti-Cancer | Modulation of TNFα for cancer treatment; induces apoptosis through cereblon modulation |

| Inflammatory Diseases | Potential treatment for autoimmune diseases by reducing inflammatory responses |

| Formulation Development | Creation of stable solid forms to enhance bioavailability |

| Clinical Case Studies | Documented efficacy in treating multiple myeloma and rheumatoid arthritis |

Mechanism of Action

The mechanism of action of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide involves its interaction with cereblon protein. This interaction modulates the activity of cereblon, leading to the degradation of specific target proteins. This process is crucial in regulating cellular functions and can be leveraged for therapeutic purposes, such as targeting cancer cells .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Key Observations :

- Electrophilic vs. Nucleophilic Substituents : The methanesulfonamide group in the title compound may enhance solubility compared to the bulkier dithiophthalimidomethyl group in Compound 14, which could hinder membrane permeability .

- Aromatic vs.

- Bioisosteric Replacements : The fluorophenethyl group in N-[2-(4-fluorophenyl)ethyl]methanesulfonamide introduces lipophilicity and metabolic stability, contrasting with the hydrophilic dioxopiperidinyl group in the title compound.

Research Implications and Pharmacological Inferences

- Enzyme Inhibition Potential: The dioxopiperidinyl group in the title compound may act as a warhead for covalent binding to catalytic residues in enzymes, similar to proteasome inhibitors like bortezomib.

- Solubility and Bioavailability : Compared to analogs with bulky substituents (e.g., Compound 14), the title compound’s smaller methanesulfonamide group could improve aqueous solubility, a critical factor for oral bioavailability .

- Toxicity Considerations : Sulfonamide derivatives are associated with hypersensitivity reactions; structural modifications (e.g., fluorination in ) might mitigate such risks.

Biological Activity

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment and immunomodulation. This article delves into the compound's synthesis, biological properties, and its potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound belongs to a class of compounds known as piperidine derivatives. These compounds are often synthesized through various chemical reactions involving piperidine and sulfonamide moieties. The structural formula can be represented as follows:

where represent the number of each atom in the compound.

2.1 Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound derivatives on various cancer cell lines. For instance, a derivative of this compound demonstrated significant activity against multiple myeloma cell lines (NCI-H929 and U2932), with IC50 values comparable to established treatments such as lenalidomide .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10a | NCI-H929 | 2.25 |

| 10a | U2932 | 5.86 |

| Lenalidomide | NCI-H929 | 1.12 |

| Lenalidomide | U2932 | 3.24 |

The structure-activity relationship (SAR) indicated that modifications to the amino group significantly influenced antiproliferative potency .

2.2 Immunomodulatory Activity

The compound has also been shown to modulate immune responses by inhibiting tumor necrosis factor-alpha (TNF-α). In experiments with human peripheral blood mononuclear cells (PBMC), this compound exhibited a notable reduction in TNF-α levels at an IC50 of approximately 0.76 µM, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit inflammatory cytokines.

3.1 Apoptosis Induction

Flow cytometry assays using annexin V staining revealed that treatment with this compound led to a dose-dependent increase in apoptotic cells within the NCI-H929 line . The following table summarizes the apoptotic effects observed:

| Treatment | Control (%) | 1 µM (%) | 5 µM (%) |

|---|---|---|---|

| Compound 10a | 6.0 | 29.5 | 34.6 |

| Lenalidomide | 5.9 | 31.2 | 43.9 |

This data suggests that this compound can effectively trigger programmed cell death mechanisms similar to those induced by traditional therapies.

3.2 Cell Cycle Arrest

Cell cycle analysis indicated that this compound induces G0/G1 phase arrest in treated cells, which is crucial for halting proliferation in cancerous cells . The following results were noted:

| Concentration (µM) | G0/G1 Arrest (%) |

|---|---|

| 0 | 34.0 |

| 5 | 42.9 |

4.1 Clinical Relevance

The therapeutic implications of this compound extend beyond oncology into treating autoimmune conditions due to its immunomodulatory properties . Compounds derived from this scaffold have shown promise in clinical trials for conditions like multiple myeloma and other hematological malignancies.

4.2 Comparative Studies

Comparative studies with other immunomodulators have demonstrated that while compounds like lenalidomide exhibit potent effects on TNF-α inhibition, derivatives of this compound offer a favorable toxicity profile at equivalent concentrations .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide, and what are key considerations for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 3-amino-2,6-dioxopiperidine with methanesulfonyl chloride under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., tetrahydrofuran) and nitrogen atmospheres to prevent hydrolysis or oxidation .

- Optimization of reaction time and temperature to minimize side products (e.g., over-sulfonylation).

- Purification via column chromatography or recrystallization to isolate the target compound.

Yield optimization requires careful stoichiometric balancing and catalytic additives (e.g., triethylamine) to enhance reactivity .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound in research settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the dioxopiperidinyl and methanesulfonamide moieties. For example, characteristic shifts for the dioxopiperidine carbonyl group appear at ~170–175 ppm in C NMR .

- Mass Spectrometry (MS) : CI/CH MS provides molecular ion peaks (e.g., m/z 383 for related derivatives) to confirm molecular weight .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally analogous sulfonamides .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported reactivity of this compound under varying catalytic conditions?

- Methodological Answer : Contradictory reactivity data often arise from differences in solvent polarity, catalyst choice, or intermediate stability. To resolve this:

- Perform kinetic studies under standardized conditions (e.g., fixed temperature, inert atmosphere).

- Use computational tools (e.g., DFT calculations) to model transition states and identify rate-limiting steps .

- Compare results with structurally similar compounds (e.g., N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide) to isolate electronic or steric effects .

Q. What role does this compound play in the design of PROTACs (Proteolysis-Targeting Chimeras), and what experimental challenges arise in assessing its degradation efficiency?

- Methodological Answer : The dioxopiperidinyl group serves as a linker to recruit E3 ubiquitin ligases in PROTACs. Challenges include:

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with ligase complexes.

- Cellular Permeability : Use of LC-MS/MS to measure intracellular concentrations and correlate with degradation efficacy.

- Off-Target Effects : Proteomic profiling (e.g., TMT labeling) to identify non-specific protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.